2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid
Brand Name: Vulcanchem
CAS No.: 32634-66-5
VCID: VC0020835
InChI: InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m1/s1
SMILES: CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O
Molecular Formula: C20H18O8
Molecular Weight: 386.4 g/mol

2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid

CAS No.: 32634-66-5

Reference Standards

VCID: VC0020835

Molecular Formula: C20H18O8

Molecular Weight: 386.4 g/mol

2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid - 32634-66-5

CAS No. 32634-66-5
Product Name 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid
Molecular Formula C20H18O8
Molecular Weight 386.4 g/mol
IUPAC Name (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
Standard InChI InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m1/s1
Standard InChIKey CMIBUZBMZCBCAT-HZPDHXFCSA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O
SMILES CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O
Synonyms O,O’-Di-p-toluoyl-Lg-tartaric Acid; (2R,3R)-(-)-Di-O-4-toluoyltartaric Acid;_x000B_(R(R*,R*))-2,3-Bis-[(4-methylbenzoyl)oxy]succinic Acid;
PubChem Compound 3037000
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator